molecular formula C25H23FN2OS2 B11535195 N-{2-[(4-tert-butylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-fluorobenzamide

N-{2-[(4-tert-butylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-fluorobenzamide

Cat. No.: B11535195
M. Wt: 450.6 g/mol
InChI Key: ADICUAWDKPMQDC-UHFFFAOYSA-N
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Description

N-{2-[(4-tert-butylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-fluorobenzamide is a complex organic compound that features a benzothiazole core, a fluorobenzamide moiety, and a tert-butylbenzylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-tert-butylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-fluorobenzamide typically involves multiple steps:

    Formation of the Benzothiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Introduction of the Sulfanyl Group: The tert-butylbenzylsulfanyl group can be introduced via a nucleophilic substitution reaction, where a thiol reacts with a benzyl halide.

    Attachment of the Fluorobenzamide Moiety: This step involves the coupling of the benzothiazole derivative with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-tert-butylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or hydrogenation over a palladium catalyst.

    Substitution: The fluorine atom on the benzamide moiety can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, palladium catalyst.

    Substitution: Amines, thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted benzamides.

Scientific Research Applications

N-{2-[(4-tert-butylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-fluorobenzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its potential biological activity.

    Materials Science: Its unique structural properties make it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interaction of small molecules with biological targets, providing insights into molecular mechanisms of action.

Mechanism of Action

The mechanism of action of N-{2-[(4-tert-butylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-fluorobenzamide involves its interaction with specific molecular targets. The benzothiazole core can interact with proteins or enzymes, potentially inhibiting their activity. The fluorobenzamide moiety may enhance binding affinity through hydrogen bonding or hydrophobic interactions. The sulfanyl group can undergo redox reactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with a similar ester functional group.

    Acetylacetone: Another compound with keto-enol tautomerism, similar to the benzothiazole core.

Uniqueness

N-{2-[(4-tert-butylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-fluorobenzamide is unique due to the combination of its benzothiazole core, fluorobenzamide moiety, and sulfanyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C25H23FN2OS2

Molecular Weight

450.6 g/mol

IUPAC Name

N-[2-[(4-tert-butylphenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]-2-fluorobenzamide

InChI

InChI=1S/C25H23FN2OS2/c1-25(2,3)17-10-8-16(9-11-17)15-30-24-28-21-13-12-18(14-22(21)31-24)27-23(29)19-6-4-5-7-20(19)26/h4-14H,15H2,1-3H3,(H,27,29)

InChI Key

ADICUAWDKPMQDC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)C4=CC=CC=C4F

Origin of Product

United States

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